molecular formula C10H11N3O B2790338 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1519859-51-8

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2790338
CAS No.: 1519859-51-8
M. Wt: 189.218
InChI Key: URGWDEQVHMETIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is an organic compound with a unique structure that combines an aminophenyl group with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazole precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of an aminophenyl group with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N3O
  • Molecular Weight : 189.22 g/mol
  • CAS Number : 1519859-51-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, primarily focusing on its antimicrobial properties.

Antibacterial Activity

Research has shown that derivatives of imidazolones exhibit significant antibacterial properties. For instance, a study evaluated the activity of several compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.0195
This compoundS. aureus & E. coliTBD

Antifungal Activity

In addition to antibacterial effects, the compound has also been tested for antifungal activity. It demonstrated effectiveness against Candida albicans with MIC values indicating moderate potency .

Fungal StrainMIC (mg/mL)
C. albicansTBD

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolone derivatives:

  • Study on Antimicrobial Properties : A comprehensive evaluation of various imidazolone derivatives showed that modifications to the phenyl ring significantly influenced their antimicrobial activity. The presence of electron-withdrawing groups enhanced activity against both bacterial and fungal strains .
  • Pharmacological Evaluation : In vivo studies indicated that compounds similar to this compound exhibited anti-inflammatory properties alongside their antimicrobial effects, suggesting a broader therapeutic potential .

Properties

IUPAC Name

3-(3-aminophenyl)-5-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-13(10(14)12-7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGWDEQVHMETIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.